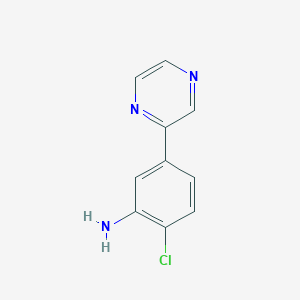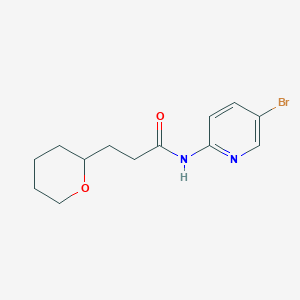
N-(5-bromopyridin-2-yl)-3-(oxan-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromopyridin-2-yl)-3-(oxan-2-yl)propanamide is a chemical compound that is commonly known as BPO-27. It is a potential anticancer agent that has gained significant attention in the scientific community due to its promising results in preclinical studies.
作用機序
BPO-27 induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It does so by inhibiting the activity of anti-apoptotic proteins such as Bcl-2 and Bcl-xL and activating pro-apoptotic proteins such as Bax and Bak. BPO-27 also inhibits the activity of the proteasome, which leads to the accumulation of intracellular proteins and induces cell death.
Biochemical and Physiological Effects:
BPO-27 has been found to have minimal toxicity in normal cells, making it a potentially safe anticancer agent. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. BPO-27 has also been found to sensitize cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy.
実験室実験の利点と制限
The advantages of using BPO-27 in lab experiments include its potential as a safe and effective anticancer agent that induces minimal toxicity in normal cells. It has also been found to sensitize cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy. The limitations of using BPO-27 in lab experiments include its low solubility in water, which can make it challenging to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for BPO-27.
将来の方向性
There are several future directions for the research and development of BPO-27. These include:
1. Further studies to determine the optimal dosage and administration route for BPO-27 in vivo.
2. Investigation of the potential of BPO-27 as a combination therapy with chemotherapy drugs.
3. Exploration of the potential of BPO-27 in the treatment of other types of cancer.
4. Investigation of the mechanism of action of BPO-27 in inducing apoptosis in cancer cells.
5. Development of more efficient synthesis methods for BPO-27 to increase yield and purity.
Conclusion:
BPO-27 is a potential anticancer agent that has shown promising results in preclinical studies. Its mechanism of action involves inducing apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the activity of the proteasome. BPO-27 has minimal toxicity in normal cells and has been found to sensitize cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy. Further studies are needed to determine the optimal dosage and administration route for BPO-27 and to investigate its potential in the treatment of other types of cancer.
合成法
The synthesis of BPO-27 involves a multi-step process that starts with the reaction of 5-bromopyridine-2-carboxylic acid with oxalyl chloride to form 5-bromopyridine-2-carbonyl chloride. This intermediate is then reacted with 2-hydroxyethyl oxan-2-yl ketone in the presence of triethylamine to yield BPO-27. The yield of the final product is around 60%, and the purity can be increased through recrystallization.
科学的研究の応用
BPO-27 has shown promising results in preclinical studies as an anticancer agent. It has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. BPO-27 has also been shown to inhibit the growth of cancer cells by inhibiting the activity of the proteasome, which is responsible for the degradation of intracellular proteins. In addition, BPO-27 has been found to sensitize cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy.
特性
IUPAC Name |
N-(5-bromopyridin-2-yl)-3-(oxan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c14-10-4-6-12(15-9-10)16-13(17)7-5-11-3-1-2-8-18-11/h4,6,9,11H,1-3,5,7-8H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQJQZHAAVDSFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CCC(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)-3-(oxan-2-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-bromo-5-fluorophenyl)methyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577637.png)

![N-[(1,4-dimethylpiperazin-2-yl)methyl]benzenesulfonamide](/img/structure/B7577651.png)


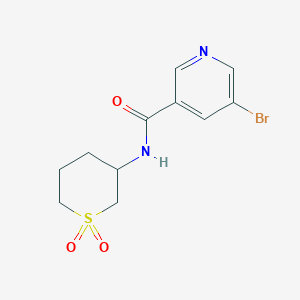
![N-(1,1-dioxothian-3-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7577670.png)
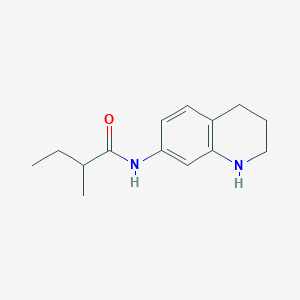
![3-Ethyl-4-[3-(oxan-2-yl)propanoyl]piperazin-2-one](/img/structure/B7577682.png)

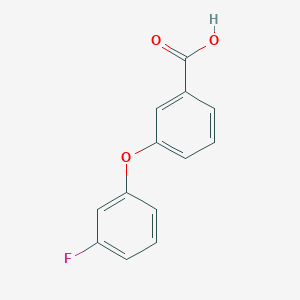
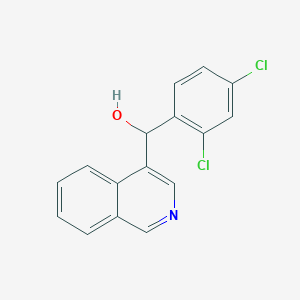
![Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate](/img/structure/B7577716.png)
